PolyCBMA Uniquely Prolongs Plasma Clotting Time While PolySBMA and PEG Show Zero Anticoagulant Activity
PolyCBMA demonstrates a unique, concentration-dependent anticoagulant effect that is completely absent in its closest zwitterionic analog, polySBMA, and in PEG. In recalcified human platelet-poor plasma (PPP) assays, polyCBMA linear polymers progressively prolonged clotting time with increasing polymer concentration, whereas polySBMA and PEG polymers exhibited no prolongation at any tested concentration [1]. This functional differentiation arises from the carboxylate group, which can interact with coagulation factors in a manner not possible with the sulfonate group of SBMA.
| Evidence Dimension | Plasma clotting time prolongation (anticoagulant activity) |
|---|---|
| Target Compound Data | Concentration-dependent prolongation of recalcified PPP clotting time (linear polyCBMA) |
| Comparator Or Baseline | PolySBMA: no prolongation at any concentration; PEG: no prolongation at any concentration |
| Quantified Difference | Qualitative presence of anticoagulant activity in polyCBMA vs. complete absence in polySBMA and PEG |
| Conditions | Recalcified human platelet-poor plasma (PPP); linear polymers of comparable molecular weight |
Why This Matters
For blood-contacting medical device coatings or implant materials, the intrinsic anticoagulant activity of polyCBMA eliminates the need for heparin loading or systemic anticoagulation, providing a functional advantage that SBMA-based coatings cannot replicate.
- [1] Zhang Z, Zhang M, Chen S, Horbett TA, Ratner BD, Jiang S. Blood compatibility of surfaces with superlow protein adsorption. Biomaterials. 2008;29(32):4285-4291. doi:10.1016/j.biomaterials.2008.07.039 View Source
